2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a versatile chemical compound with a unique structure that enables its use in various scientific research fields. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry, materials science, and biological studies.
Preparation Methods
The synthesis of 2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-acetamidobenzothiazole with 2,5-dichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for the synthesis of advanced materials with specific properties, such as conducting polymers and organic semiconductors.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s benzothiazole moiety is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its neuroprotective effects and use in the treatment of neurological disorders.
6-chlorobenzothiazole: Exhibits antimicrobial and anticancer activities.
2,4-disubstituted thiazoles: These compounds have been studied for their multitargeted bioactive properties, including antibacterial, antifungal, and antitumor activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetamido and dichlorobenzamide moieties, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-8(22)19-10-3-5-13-14(7-10)24-16(20-13)21-15(23)11-6-9(17)2-4-12(11)18/h2-7H,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXQLHGLIVTXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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